
2-Chloro-5-(4-methylphenyl)-1-pentene
説明
2-Chloro-5-(4-methylphenyl)-1-pentene, also known as 2-chloro-5-methyl-1-phenylpent-1-ene, is a synthetic organic compound with a chemical formula of C10H13Cl. It is a colorless liquid with a characteristic odor. It is a volatile organic compound (VOC) and can be used as a solvent in chemical synthesis. It is also used in the production of certain pharmaceuticals, such as antibiotics and antifungals.
科学的研究の応用
Antiviral Activity
The compound 2-Chloro-5-(4-methylphenyl)-1-pentene may serve as a precursor in the synthesis of sulfonamide derivatives, which have been reported to possess antiviral properties. For instance, certain sulfonamide derivatives with a 1,3,4-thiadiazole moiety have shown potential against tobacco mosaic virus . This suggests that derivatives of 2-Chloro-5-(4-methylphenyl)-1-pentene could be synthesized and tested for their efficacy in inhibiting viral infections in plants.
Antifungal and Antibacterial Properties
Sulfonamide derivatives, which can be synthesized from compounds like 2-Chloro-5-(4-methylphenyl)-1-pentene, have also demonstrated antifungal and antibacterial activities . These properties make them suitable for research into new treatments for fungal and bacterial infections, potentially leading to the development of new classes of antibiotics and antifungals.
Carbonic Anhydrase Inhibition
The incorporation of sulfonamides into 1,3,4-thiadiazole rings, which can be derived from 2-Chloro-5-(4-methylphenyl)-1-pentene, can produce compounds that act as carbonic anhydrase inhibitors . This activity is significant for medical applications, particularly in the treatment of glaucoma, edema, and certain neurological disorders.
Anticancer Research
Indole derivatives, which can be synthesized from compounds structurally related to 2-Chloro-5-(4-methylphenyl)-1-pentene, have shown a wide range of biological activities, including anticancer properties . Research into the modification of 2-Chloro-5-(4-methylphenyl)-1-pentene to create indole derivatives could contribute to the discovery of new anticancer agents.
Anti-Inflammatory Applications
The biological potential of indole derivatives also extends to anti-inflammatory activities . By synthesizing indole derivatives from 2-Chloro-5-(4-methylphenyl)-1-pentene, researchers can explore their use in the development of anti-inflammatory medications, which could lead to treatments for conditions like arthritis and other inflammatory diseases.
Antidiabetic and Antimalarial Potential
Indole derivatives have been associated with antidiabetic and antimalarial activities . This opens up avenues for the use of 2-Chloro-5-(4-methylphenyl)-1-pentene in the synthesis of new compounds that could be tested for their effectiveness in treating diabetes and malaria.
Herbicidal Properties
The synthesis of sulfonamide derivatives from 2-Chloro-5-(4-methylphenyl)-1-pentene could lead to the development of new herbicides . These compounds could be designed to target specific weeds or invasive plants, providing a more environmentally friendly approach to agriculture.
Neurological Applications
Given the potential of sulfonamide derivatives to act as carbonic anhydrase inhibitors, there is a possibility for their application in neurological research . They could be used to study various neurological pathways and disorders, contributing to a better understanding of diseases like Alzheimer’s and Parkinson’s.
特性
IUPAC Name |
1-(4-chloropent-4-enyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXCNRNXFCZITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methylphenyl)-1-pentene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



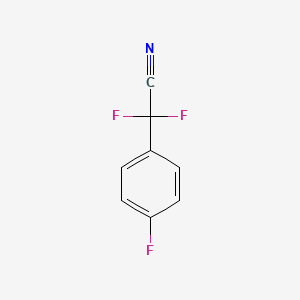

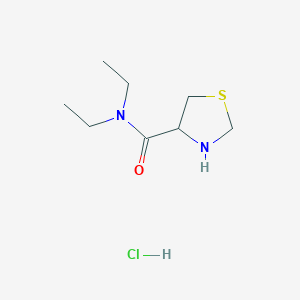
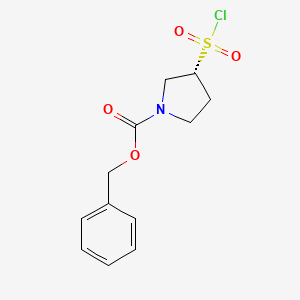

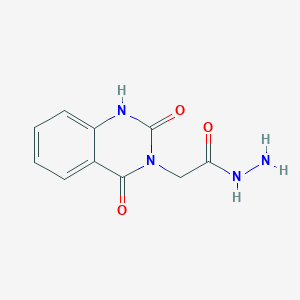
![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide](/img/structure/B1421426.png)
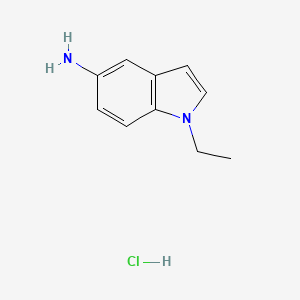
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1421429.png)
![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B1421432.png)
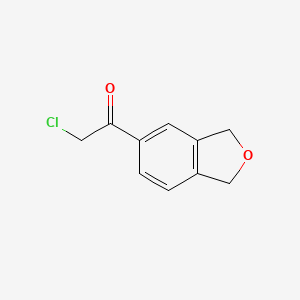
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B1421436.png)
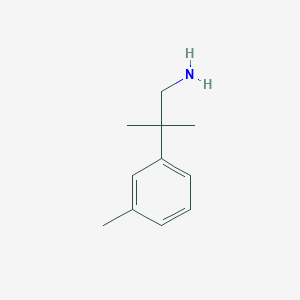
![N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide](/img/structure/B1421438.png)